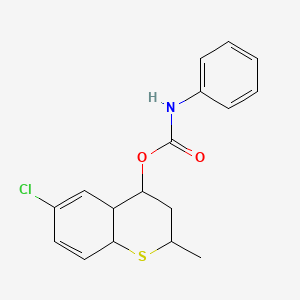

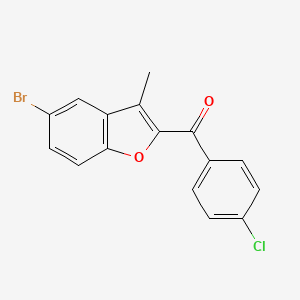

(5-Bromo-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

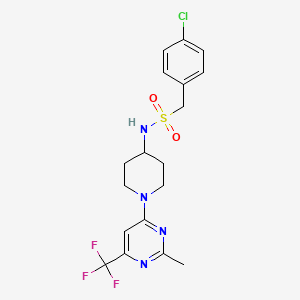

This compound is a benzofuran derivative. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have attracted considerable attention in the fields of drug invention and development .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For instance, benzofuran substituted chalcone compounds are important directions in anticancer drug research . A novel N-substituted acrylamide monomer was synthesized by reacting (3-Amino-benzofuran-2-yl)- (4-bromophenyl) methanone with acryloylchloride at 0–5 °C .Molecular Structure Analysis

The molecular structure of the compound was examined using various spectroscopic techniques. The synthesized compounds were confirmed by IR, 1H and 13C-NMR, MS spectra, and HRMS spectral data .Chemical Reactions Analysis

Benzofuran compounds are synthesized through various chemical reactions. For example, a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For instance, the yield, melting point, color, and nature of a similar compound were determined .Applications De Recherche Scientifique

Synthesis and Biological Activity

Researchers have developed efficient synthesis methods for benzofuran derivatives, demonstrating their potential as β-amyloid aggregation inhibitors, which are crucial for Alzheimer's disease treatment. The synthesized compounds, such as 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, highlight the versatility of benzofuran scaffolds in medicinal chemistry (Choi et al., 2003).

Another study focused on the diastereoselective synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl) methanone, showcasing the compound's synthesis in aqueous medium, which emphasizes green chemistry approaches (Salari et al., 2017).

A study on the facile synthesis of enantiomerically pure diarylethanes starting from similar ketone precursors indicates the importance of these methodologies in producing optically active substances, which are valuable in drug development (Zhang et al., 2014).

Chemical Characterization and Applications

The characterization and antimicrobial activity of new benzofuran derivatives synthesized through Knoevenagel condensation highlight the potential application of these compounds in developing new antimicrobial agents (Kenchappa et al., 2016).

Research into the synthesis of novel benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones via ultrasound-assisted Rap–Stoermer reaction offers insights into novel synthetic routes that could be applied in the preparation of complex organic molecules with potential therapeutic uses (Zhang et al., 2012).

Methodological Innovations

- The development of new synthetic routes for specific (4-chlorophenyl) benzofuran derivatives, such as selective CB2 receptor agonists, underscores the importance of these compounds in pharmaceutical research and their potential therapeutic applications (Luo & Naguib, 2012).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(5-bromo-3-methyl-1-benzofuran-2-yl)-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrClO2/c1-9-13-8-11(17)4-7-14(13)20-16(9)15(19)10-2-5-12(18)6-3-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXBRTHZGSPBMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2636225.png)

![(2-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2636231.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2636235.png)

![{[2-Chloro-4-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2636238.png)